

Comparative Analysis of High-Affinity Sigma-1 Receptor Ligands

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Compound of Interest

Compound Name: PD 109488

Cat. No.: B609863

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative statistical analysis of high-affinity ligands for the Sigma-1 receptor ($\sigma 1R$), a unique intracellular chaperone protein. Due to the limited availability of public data for "**PD 109488**," this document focuses on a comparative analysis of well-characterized and selective sigma-1 receptor ligands, which likely share a similar target profile. The data presented here is intended to serve as a valuable resource for researchers in neuroscience, oncology, and psychiatry, facilitating the selection of appropriate tool compounds for preclinical studies.

Quantitative Data Summary

The following table summarizes the binding affinities (K_i) of several well-characterized sigma-1 receptor ligands. K_i values represent the concentration of a ligand that will bind to 50% of the receptors in the absence of the radioligand and are inversely proportional to the binding affinity. A lower K_i value indicates a higher binding affinity. The data is compiled from various in vitro radioligand binding assays.

| Compound | Class | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Selectivity (σ_2/σ_1) | Reference |
|---------------------|------------|-----------------|-----------------|-------------------------------------|---------------------|
| PD 144418 | Antagonist | 0.08 | 1377 | 17212.5 | [1] |
| (+)-Pentazocine | Agonist | 4.8 | 1698 | 353.8 | [2] |
| Haloperidol | Antagonist | 3.2 | 507 | 158.4 | [2] |
| NE-100 | Antagonist | 1.1 | 133 | 120.9 | [2] |
| BD1047 | Antagonist | 8.7 | 124 | 14.3 | [2] |
| SA4503 (cutamesine) | Agonist | 4.6 | 63.1 | 13.7 | [3] |
| PRE-084 | Agonist | 44 | >10,000 | >227 | [4] |
| S1RA (E-52862) | Antagonist | 17 | 6300 | 370.6 | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparative analysis of sigma-1 receptor ligands.

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay

This protocol is a standard method for determining the binding affinity of a test compound for the sigma-1 receptor.

Objective: To determine the inhibition constant (K_i) of a test compound for the sigma-1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

- Radioligand:--INVALID-LINK---Pentazocine (specific activity ~34 Ci/mmol)

- Membrane Preparation: Guinea pig brain membrane homogenates (a rich source of sigma-1 receptors)
- Assay Buffer: 50 mM Tris-HCl, pH 8.0
- Test Compounds: Stock solutions of the compounds of interest dissolved in a suitable solvent (e.g., DMSO).
- Non-specific Binding Control: Haloperidol (10 μ M) or another suitable sigma-1 ligand at a high concentration.
- 96-well microplates
- Glass fiber filters
- Scintillation vials and scintillation fluid
- Liquid scintillation counter
- Cell harvester

Procedure:

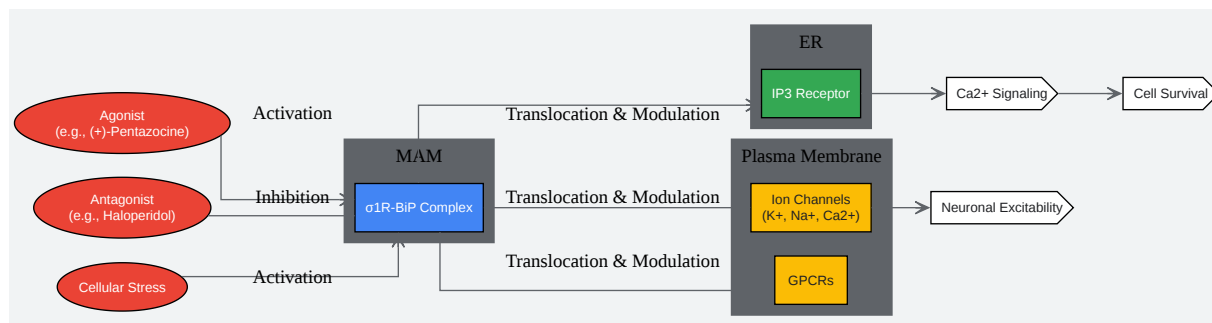
- Membrane Preparation: Thaw the guinea pig brain membrane homogenates on ice. Dilute the membranes in ice-cold assay buffer to a final protein concentration of approximately 300 μ g per well.[\[5\]](#)
- Assay Setup: In a 96-well plate, add the following in triplicate:
 - Total Binding: Assay buffer, radioligand, and membrane preparation.
 - Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane preparation.
 - Test Compound: Assay buffer, radioligand, varying concentrations of the test compound, and membrane preparation.

- Radioligand and Compound Addition: Add --INVALID-LINK---Pentazocine to a final concentration of ~5 nM.[6] Add the test compounds at a range of concentrations (e.g., 0.1 nM to 10 μ M).[5]
- Incubation: Incubate the plate at 37°C for 90 minutes.[6]
- Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
- Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
- Data Analysis:
 - Calculate the specific binding by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the logarithm of the test compound concentration.
 - Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
 - Calculate the Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[7] Upon stimulation by agonists, it can translocate to other cellular compartments to interact with various ion channels and signaling proteins.[7][8]

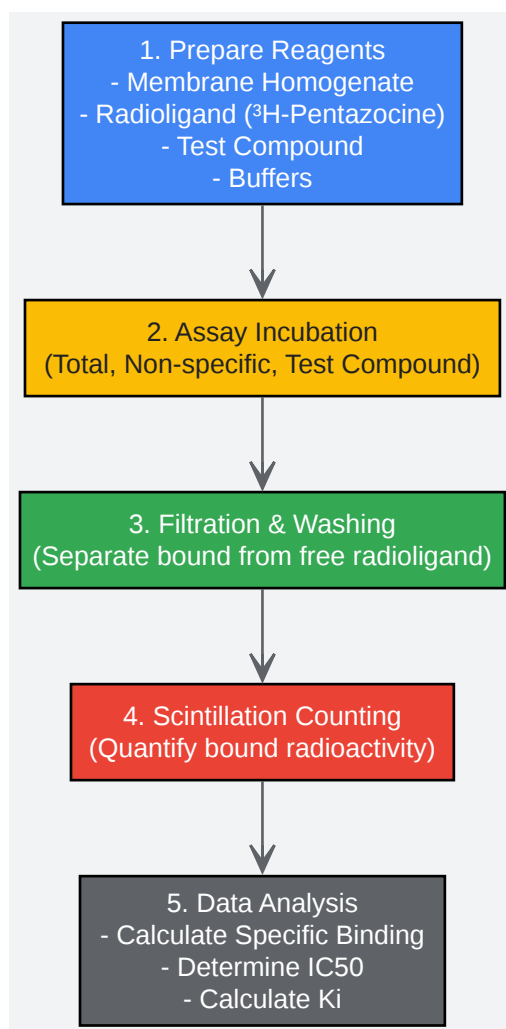


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Caption: Sigma-1 Receptor Signaling Cascade.

Experimental Workflow for Ligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the affinity of a test compound for the sigma-1 receptor.



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